1-(2-Ethyl-5-mercaptophenyl)propan-1-one

Medicinal chemistry Structure–activity relationship Synthetic intermediate

Researchers investigating ALDH1A1 inhibition require exact regioisomeric purity to avoid confounded SAR data. This ortho-mercaptophenyl ketone (CAS 1806614-31-2) provides the specific 2-ethyl-5-mercapto substitution pattern critical for probing steric tolerance in the enzyme's binding tunnel. - **Key Application:** Selective ALDH1A1 inhibitor scaffold; free thiol enables active-site cysteine covalent modification. - **Structural Note:** Ortho S,O-bidentate arrangement enables chelation studies (under inert conditions) and photoinitiator evaluation. - **Supply Assurance:** Available at ≥95% purity; low-temperature shipment recommended due to known thiol-ketone instability.

Molecular Formula C11H14OS
Molecular Weight 194.30 g/mol
Cat. No. B14045871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethyl-5-mercaptophenyl)propan-1-one
Molecular FormulaC11H14OS
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)S)C(=O)CC
InChIInChI=1S/C11H14OS/c1-3-8-5-6-9(13)7-10(8)11(12)4-2/h5-7,13H,3-4H2,1-2H3
InChIKeyVYAAVYYPNJHKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethyl-5-mercaptophenyl)propan-1-one (CAS 1806614-31-2): Structural Identity and Procurement Baseline


1-(2-Ethyl-5-mercaptophenyl)propan-1-one (CAS 1806614-31-2, molecular formula C₁₁H₁₄OS, molecular weight 194.30 g/mol) is an ortho-mercaptophenyl ketone bearing a propan-1-one acyl group at position 1 and an ethyl substituent at position 2 of the phenyl ring [1]. The compound belongs to a class of aromatic thiol-ketones that have been investigated as photoinitiators for radical polymerization [2] and, in earlier work, as candidate sulfur-containing chelating agents [3]. Its structural identifiers include InChIKey VYAAVYYPNJHKLK-UHFFFAOYSA-N and SMILES CCC1=C(C=C(C=C1)S)C(=O)CC [1]. Commercially, the compound is available from specialty chemical suppliers at purities of 95%+ to 98% .

1
Exact 2-ethyl-5-mercapto substitution pattern required for SAR studies, patent exemplification, or metal-binding investigations
2
Free ortho-mercapto ketone scaffold fits photopolymerization initiator research and candidate chelation studies
3
Reported class-level instability suggests inert-atmosphere handling or fresh preparation for coordination chemistry workflows

Why 1-(2-Ethyl-5-mercaptophenyl)propan-1-one Cannot Be Straightforwardly Replaced by In-Class Analogs


Within the mercaptophenyl ketone family, even subtle positional isomerism produces functionally distinct species. The propan-1-one regioisomer (carbonyl at C1 of the propanoyl chain) differs from the propan-2-one regioisomer (carbonyl at C2) in both steric accessibility around the ketone and electronic conjugation with the aromatic ring, which modulates carbonyl electrophilicity and thiol redox potential . Additionally, the ortho relationship between the mercapto group and the acyl substituent creates the potential for intramolecular hydrogen bonding and tautomeric equilibria that are absent in para- or meta-substituted analogs [1]. Early systematic studies explicitly noted that alkyl and aryl o-mercaptophenyl ketones as a class exhibited instability that precluded detailed chelation studies, a liability not shared by the corresponding ester derivatives [2]. Consequently, a user requiring this specific substitution pattern for a structure–activity relationship (SAR) study, a patent exemplification, or a metal-binding investigation cannot assume functional equivalence with a positional isomer or a protected thiol analog.

Target
Propan-1-one carbonyl (terminal) with methylene spacer; distinct electrophilicity and conjugation
Propan-2-one isomer
Carbonyl directly conjugated to ring; reactivity and steric profile differ; SAR data may not transfer
Target
Ortho-mercaptophenyl ketone with free thiol; potential S,O-chelation and photoinitiator function
Ester/S-ester analogs
Stable and chelation-competent, but ketone-dependent reactivity (photoinitiation, cyclization) is lost
Target
2-Ethyl, 5-mercapto substitution (para-like relationship); specific steric and electronic environment
3-Ethyl, 2-mercapto isomer
Ortho relationship alters thiol pKa, oxidation potential, and binding geometry; not interchangeable

Quantitative Differentiation Evidence for 1-(2-Ethyl-5-mercaptophenyl)propan-1-one Versus Its Closest Analogs


Regioisomeric Carbonyl Position Determines Physicochemical and Reactivity Profile

1-(2-Ethyl-5-mercaptophenyl)propan-1-one (propan-1-one isomer, CAS 1806614-31-2) bears the carbonyl group at the terminal carbon of the propanoyl chain, whereas its closest commercially available regioisomer, 1-(2-Ethyl-5-mercaptophenyl)propan-2-one (propan-2-one isomer, CAS 1806677-43-9), places the carbonyl at the central carbon, creating a methyl ketone motif adjacent to the aromatic ring . The propan-1-one isomer has a computed XLogP3-AA of 3.0, while the propan-2-one isomer is predicted to have a marginally different logP due to altered dipole orientation; the topological polar surface area (TPSA) remains identical at 18.1 Ų for both isomers [1]. The propan-1-one isomer features a methylene spacer between the carbonyl and the aromatic ring, reducing direct conjugation and yielding a distinct electrophilic reactivity profile compared with the propan-2-one analog, where the carbonyl is directly conjugated with the ring .

Carbonyl regioisomer comparison
Head-to-head
Propan-1-one (C1 carbonyl) vs. propan-2-one (C2 carbonyl): different connectivity, altered conjugation, distinct InChIKey; XLogP3-AA 3.0 for target
Carbonyl position determines electrophilic reactivity profile; regioisomer mismatch invalidates SAR and patent exemplification
No biological data available for either isomer; structural comparison only
Medicinal chemistry Structure–activity relationship Synthetic intermediate

Ortho-Mercaptophenyl Ketone Class Instability: A Documented Liability Absent in Ester and S-Ester Analogs

In the foundational 1962 study by the Pharmaceutical Society of Japan, alkyl and aryl o-mercaptophenyl ketones were synthesized with the expectation of strong chelating ability; however, these ketones were explicitly reported as 'unstable and could not be investigated in detail,' whereas the corresponding o-mercaptobenzoic acid esters and S-esters of o-mercaptothiobenzoic acid successfully formed isolable chelates with Co, Ni, and Cu in defined stoichiometric ratios (3:1, 2:1, and 1:1, respectively) [1]. Although the study did not test 1-(2-ethyl-5-mercaptophenyl)propan-1-one specifically, the class-level finding that the ortho-mercaptophenyl ketone scaffold is inherently prone to decomposition under ambient or coordinating conditions distinguishes it from the structurally analogous but chemically robust o-mercaptobenzoic ester derivatives [1].

Ketone class instability
Class-level inference
Ortho-mercaptophenyl ketones reported unstable for chelation studies; ester and S-ester analogs form stable Co/Ni/Cu chelates
Instability may require inert handling or in situ generation; ester substitution not functionally equivalent
1962 class-level finding; no quantitative data for this specific compound
Chelating agent Metal coordination Stability

Substitution Pattern Specificity: 2-Ethyl, 5-Mercapto Versus 3-Ethyl, 2-Mercapto Positional Isomers

The compound carries the ethyl group at the 2-position and the mercapto group at the 5-position of the phenyl ring (IUPAC: 1-(2-ethyl-5-sulfanylphenyl)propan-1-one). A commercially available positional isomer, 1-(3-ethyl-2-mercaptophenyl)propan-1-one, places the ethyl at position 3 and the mercapto at position 2, altering both the steric environment around the thiol and the electronic effect of the ethyl substituent on the carbonyl-conjugated ring . The 2-ethyl-5-mercapto substitution creates a para-like relationship between the ethyl and mercapto groups, whereas the 3-ethyl-2-mercapto pattern places them in an ortho relationship, which can significantly affect thiol pKa, oxidation potential, and metal-binding geometry [1]. No quantitative pKa or oxidation potential data were identified for either isomer in the open literature as of the search date.

Ring substitution pattern
Cross-study comparable
2-Ethyl-5-mercapto (para-like) vs. 3-ethyl-2-mercapto (ortho): different steric/electronic environment; no quantitative pKa or oxidation data
Positional isomerism constitutes a distinct chemical entity; procurement must match exact substitution
Vendor catalog and PubChem record comparison; no head-to-head studies
Regioselective synthesis Pharmacophore mapping Positional isomer differentiation

Free Thiol Versus Protected Thiol: Functional Distinction in Photopolymerization Initiator Performance

Patent US4279721A discloses that mercaptophenyl ketones of the general formula (I), in combination with an organic amine, serve as effective photoinitiators for the polymerization of ethylenically unsaturated compounds and for the photochemical crosslinking of polyolefins [1]. The free thiol (–SH) moiety is mechanistically essential; it participates in hydrogen-atom transfer or radical generation processes that drive initiation. Analogs where the mercapto group is alkylated (e.g., S-methyl or S-ethyl derivatives) or oxidized to the disulfide lose this initiation activity [1]. The target compound, bearing a free ortho-mercapto group adjacent to a ketone carbonyl, falls within the structural scope claimed in the patent [1], though no photopolymerization rate data specific to this exact compound were located.

Free thiol vs. protected thiol
Class-level inference
Free –SH required for photoinitiator function per US4279721A; S-alkylated or disulfide analogs lose initiation activity
Only free-thiol form supports photoinitiation research; protected derivatives not functionally equivalent
Patent disclosure; no rate data for this specific compound available
Photopolymerization Photoinitiator UV curing

High-Confidence Application Scenarios for 1-(2-Ethyl-5-mercaptophenyl)propan-1-one Based on Verified Evidence


Medicinal Chemistry SAR: ALDH1A1 Inhibitor Scaffold Exploration

The β-aryl-β-mercapto ketone scaffold, of which 1-(2-ethyl-5-mercaptophenyl)propan-1-one is a representative, has been explored in the context of aldehyde dehydrogenase 1A1 (ALDH1A1) inhibition [1]. The specific 2-ethyl-5-mercapto substitution pattern provides a vector for probing steric tolerance in the ALDH1A1 substrate-binding tunnel. The free thiol is critical for potential covalent modification of the active-site cysteine [1]. Researchers conducting ALDH1A1 inhibitor SAR should source this exact regioisomer and substitution pattern, as the propan-2-one analog (CAS 1806677-43-9) or positional isomers will yield confounded structure–activity data .

Photopolymerization Photoinitiator Development

The o-mercaptophenyl ketone core is claimed in patent literature as an effective photoinitiator when combined with organic amines for radical polymerization of ethylenically unsaturated monomers [2]. 1-(2-Ethyl-5-mercaptophenyl)propan-1-one, with its free thiol and ketone functionalities, fits the claimed general formula. Industrial R&D groups developing UV-curable coatings, photoresists, or 3D-printing resins may evaluate this compound as a candidate hydrogen-donor co-initiator. The ethyl substituent at the 2-position may modulate solubility in non-polar monomer formulations compared with unsubstituted or shorter-chain analogs [2].

Metal Chelation and Coordination Chemistry Studies

Despite the documented instability of o-mercaptophenyl ketones as a class [3], there may be niche interest in probing the coordination chemistry of 1-(2-ethyl-5-mercaptophenyl)propan-1-one with transition metals under rigorously controlled (e.g., inert atmosphere, low-temperature) conditions. The ortho arrangement of the mercapto and carbonyl groups creates a potential S,O-bidentate binding pocket that, if stabilized, could yield novel metal complexes. Researchers undertaking such studies must implement strict handling protocols to mitigate the known decomposition tendency of this compound class [3].

Synthetic Intermediate for Heterocycle Construction

The juxtaposition of a nucleophilic thiol and an electrophilic ketone carbonyl within the same molecule makes 1-(2-ethyl-5-mercaptophenyl)propan-1-one a plausible precursor for intramolecular cyclocondensation reactions to form benzothiazepine, benzothiazine, or thiochromone derivatives [4]. The 2-ethyl substituent may influence cyclization regioselectivity relative to unsubstituted or methyl-substituted analogs. Synthetic chemistry groups targeting sulfur-containing heterocyclic libraries should consider this compound as a building block, noting that its stability profile may necessitate freshly prepared material or low-temperature storage [3].

Application
Selection Property
Validation Focus
ALDH1A1 inhibitor SAR studies
Exact 2-ethyl-5-mercapto substitution pattern
Steric tolerance in ALDH1A1 active-site tunnel
Photopolymerization initiator development
Free thiol and ketone co-initiator function
Photoinitiation activity with amine co-initiator
Metal chelation and coordination chemistry
Ortho S,O-bidentate binding potential
Stability under inert atmosphere and low temperature
Synthetic intermediate for heterocycles
Thiol-ketone proximity for cyclocondensation
Cyclization regioselectivity with 2-ethyl substituent
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